DE(fluoro) chloroflezelastine
Description
DE(fluoro) chloroflezelastine is a chlorinated, defluorinated analog of a parent compound hypothesized to share structural similarities with arylcyclohexylamine derivatives or clozapine-like molecules. The removal of fluorine and addition of chlorine likely aims to modulate pharmacological activity, metabolic stability, or toxicity compared to fluorinated analogs.
Properties
CAS No. |
103573-65-5 |
|---|---|
Molecular Formula |
C29H30ClN3O |
Molecular Weight |
472.0 g/mol |
IUPAC Name |
4-[(4-chlorophenyl)methyl]-2-[1-(2-phenylethyl)azepan-4-yl]phthalazin-1-one |
InChI |
InChI=1S/C29H30ClN3O/c30-24-14-12-23(13-15-24)21-28-26-10-4-5-11-27(26)29(34)33(31-28)25-9-6-18-32(20-17-25)19-16-22-7-2-1-3-8-22/h1-5,7-8,10-15,25H,6,9,16-21H2 |
InChI Key |
FQZPDUGONGVOMC-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(CCN(C1)CCC2=CC=CC=C2)N3C(=O)C4=CC=CC=C4C(=N3)CC5=CC=C(C=C5)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the use of fluorinase enzymes, which catalyze the formation of carbon-fluorine bonds under mild conditions . Another approach involves the use of fluorinating agents such as elemental fluorine or silver fluoride in the presence of a suitable catalyst . The reaction conditions typically include controlled temperatures and pressures to ensure the selective incorporation of fluorine atoms.
Industrial Production Methods
Industrial production of DE(fluoro) chloroflezelastine often involves large-scale chemical reactors where the fluorination process is carefully monitored. The use of continuous flow reactors allows for precise control over reaction parameters, leading to higher yields and purity of the final product . Additionally, advancements in electrochemical fluorination techniques have enabled more efficient and environmentally friendly production methods .
Chemical Reactions Analysis
Types of Reactions
DE(fluoro) chloroflezelastine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atoms can be replaced by other nucleophiles such as amines or thiols.
Common Reagents and Conditions
The reactions typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often occur under anhydrous conditions to prevent side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For instance, oxidation of this compound can lead to the formation of fluorinated carboxylic acids, while reduction can yield fluorinated alcohols .
Scientific Research Applications
DE(fluoro) chloroflezelastine has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of DE(fluoro) chloroflezelastine involves its interaction with specific molecular targets. The fluorine atoms in the compound enhance its binding affinity to target proteins or enzymes, leading to increased efficacy . The compound can inhibit or activate specific pathways, depending on its structure and the nature of the target . For example, in medicinal applications, this compound may inhibit bacterial enzymes, leading to antibacterial effects .
Comparison with Similar Compounds
Structural Features
The substitution pattern of halogens (F, Cl) significantly influences molecular interactions. For example:
- 3-Fluoro deschloroketamine (3-FDCK) retains a fluorine atom at the meta-position of the phenyl ring, contributing to its receptor-binding affinity .
- Deschloroclozapine lacks halogens but shares a tricyclic structure, emphasizing the role of nitrogen atoms in its pharmacophore .
Pharmacological and Toxicological Comparisons
Fluorinated vs. Chlorinated Derivatives
- Fluorine’s Impact : Fluorine’s electronegativity and small atomic radius enhance binding to hydrophobic pockets in targets. For example, meta-fluoro substitution in PBDT-7d reduced Mahlavu cell viability to 61% at 100 µM, whereas ortho/para-fluoro analogs showed minimal effects .
- Chlorine’s Role : Chlorine’s larger size and polarizability may improve metabolic stability but increase off-target interactions. DE(fluoro) chloroflezelastine’s defluorination could mitigate fluorine-associated toxicity, though this remains speculative without direct data.
Q & A
Basic Research Questions
Q. What are the standard synthetic protocols for DE(fluoro)chloroflezelastine, and how can purity and structural integrity be validated?
- Methodology : Begin with stepwise reaction optimization (e.g., solvent selection, catalyst screening) and purification via column chromatography or recrystallization. Validate purity using HPLC (>95% purity threshold) and structural identity via H/C NMR, high-resolution mass spectrometry (HRMS), and IR spectroscopy. For new batches, include elemental analysis and X-ray crystallography if crystalline forms are obtained .
Q. Which spectroscopic and chromatographic methods are optimal for characterizing DE(fluoro)chloroflezelastine in complex matrices?
- Methodology : Use reverse-phase HPLC with UV/Vis detection for quantification in biological samples. Pair with LC-MS/MS for enhanced specificity. For structural elucidation, employ 2D NMR (e.g., COSY, HSQC) to resolve fluorine-induced splitting patterns. Cross-validate results with reference standards and spiked recovery experiments .
Q. How can researchers design stability studies for DE(fluoro)chloroflezelastine under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability testing (e.g., 40°C/75% RH for 6 months) with periodic sampling. Analyze degradation products via LC-MS and compare against forced degradation samples (acid/base/oxidative stress). Use Arrhenius kinetics to extrapolate shelf-life predictions .
Advanced Research Questions
Q. What reaction mechanisms explain the electrochemical behavior of DE(fluoro)chloroflezelastine in oxo fluoro complexes?
- Methodology : Perform cyclic voltammetry in non-aqueous electrolytes to identify redox peaks (e.g., R2 and R3 in Fig. 6 of ). Correlate peak shifts with oxide ion concentration using the Nernst equation. Validate via DFT calculations to map electron transfer pathways and intermediate stability .
Q. How can computational models predict DE(fluoro)chloroflezelastine’s binding affinity to neurological targets?
- Methodology : Use molecular docking (AutoDock Vina) and MD simulations (GROMACS) to assess interactions with receptors like NMDA or GABA transporters. Validate predictions with in vitro binding assays (e.g., radioligand displacement) and compare with structural analogs. Apply QSAR models to refine predictions .
Q. What statistical approaches resolve contradictions in DE(fluoro)chloroflezelastine’s reported pharmacological efficacy across studies?
- Methodology : Conduct a meta-analysis of IC values, adjusting for variables like cell line heterogeneity and assay protocols (e.g., MTT vs. ATP luminescence). Use Bland-Altman plots to assess inter-study bias and mixed-effects models to account for random variances. Prioritize studies adhering to FAIR data principles .
Q. How does the fluorination pattern influence DE(fluoro)chloroflezelastine’s metabolic stability in hepatic microsomes?
- Methodology : Incubate derivatives with human liver microsomes (HLMs) and quantify metabolites via UPLC-QTOF. Map metabolic soft spots using MS/MS fragmentation. Compare half-life () and intrinsic clearance () across fluorinated analogs to identify structure-metabolism relationships (SMRs) .
Data Contradiction and Validation
Q. How should researchers address discrepancies in DE(fluoro)chloroflezelastine’s reported solubility across solvent systems?
- Methodology : Replicate experiments using standardized shake-flask or HPLC solubility protocols. Control for temperature, ionic strength, and cosolvent effects. Apply Hansen solubility parameters (HSPs) to model solvent-solute interactions and identify outliers .
Q. What experimental controls are critical when assessing DE(fluoro)chloroflezelastine’s cytotoxicity in 3D cell cultures vs. monolayers?
- Methodology : Include viability controls for spheroid penetration (e.g., fluorescent tracers) and matrix effects (e.g., Matrigel vs. collagen). Normalize data to cell count via ATP assays or DNA quantification. Use ANOVA with post-hoc Tukey tests to compare 2D vs. 3D IC values .
Tables for Reference
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
